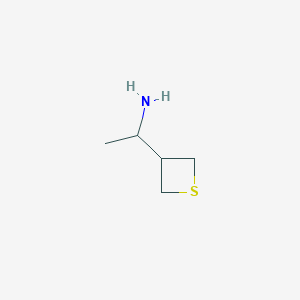

1-(Thietan-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thietan-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1545881-38-6 . It has a molecular weight of 117.22 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 . The InChI key is XRVJVLSLSPOMAZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 117.22 .Scientific Research Applications

Organic Synthesis

Novel Synthesis Approaches

The compound has been utilized in innovative synthesis methods. For instance, a study demonstrated a consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine and acid chlorides, based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its utility in complex organic synthesis (Merkul & Müller, 2006).

Polymer Science

Electroactive Polymers

The compound's derivatives have been explored in the synthesis of novel polymers. Research into 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and related compounds showcases their potential in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions, demonstrating the compound's relevance in advancing polymer science (Aydın & Kaya, 2012).

Chiral Recognition and Enantioselective Catalysis

Chiral NMR Discrimination

The application in chiral recognition, particularly in NMR spectroscopy, has been documented. Chiral crown ethers and their ytterbium(III) complexes, likely involving similar compounds, have shown effectiveness in enantiomeric discrimination of primary amines, amino acids, and amino alcohols, indicating the compound's utility in stereochemical analyses (Wenzel et al., 2004).

Chemical Synthesis and Functionalization

Advanced C–S Coupling Reactions

A study developed a one-pot protocol for synthesizing highly enantiopure benzylic thioethers via a copper-catalyzed stereospecific C–S coupling reaction, demonstrating the compound's application in creating chiral molecules with high enantiomeric excess. This illustrates its importance in medicinal chemistry and the synthesis of biologically active compounds (Jiang et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H314, H332, H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

1-(thietan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVJVLSLSPOMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CSC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2973695.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2973696.png)

![3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2973697.png)

![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)

![3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2973701.png)

![(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B2973705.png)

![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)